molecular formula C6H4As2O2 B3056598 Benzene-1,4-diylbis(oxoarsane) CAS No. 7270-49-7

Benzene-1,4-diylbis(oxoarsane)

Cat. No. B3056598
CAS RN: 7270-49-7
M. Wt: 257.94 g/mol
InChI Key: WGJMZESFGRMKFL-UHFFFAOYSA-N
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Description

“Benzene-1,4-diylbis(oxoarsane)” suggests a compound that contains a benzene ring (a six-carbon ring with alternating double bonds), with an arsenic-oxygen group attached at the 1 and 4 positions .


Molecular Structure Analysis

The molecular structure would likely feature a benzene ring as the central motif, with the arsenic-oxygen groups attached at opposite sides of the ring . The exact structure would depend on the specific form of the arsenic-oxygen group .


Chemical Reactions Analysis

As an aromatic compound, “Benzene-1,4-diylbis(oxoarsane)” would likely undergo reactions typical of the benzene ring, such as electrophilic aromatic substitution . The presence of the arsenic-oxygen groups could influence the reactivity and direct the course of such reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene-1,4-diylbis(oxoarsane)” would be influenced by the characteristics of the benzene ring and the arsenic-oxygen groups . For example, the compound might exhibit the typical aromatic stability of benzene, along with properties imparted by the arsenic-oxygen groups .

Mechanism of Action

The mechanism of action would depend on the specific application of “Benzene-1,4-diylbis(oxoarsane)”. In general, the properties of the benzene ring and the arsenic-oxygen groups would play key roles .

Safety and Hazards

The safety and hazards would depend on the specific properties of “Benzene-1,4-diylbis(oxoarsane)”. As a general rule, compounds containing arsenic can be toxic and should be handled with care .

Future Directions

The future directions for research on “Benzene-1,4-diylbis(oxoarsane)” could include exploring its potential applications, studying its reactivity and properties in more detail, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

1,4-diarsorosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4As2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJMZESFGRMKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[As]=O)[As]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4As2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279434
Record name benzene-1,4-diylbis(oxoarsane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,4-diylbis(oxoarsane)

CAS RN

7270-49-7
Record name ANTINEOPLASTIC-12680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene-1,4-diylbis(oxoarsane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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